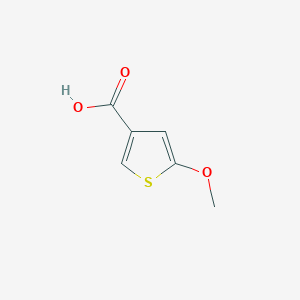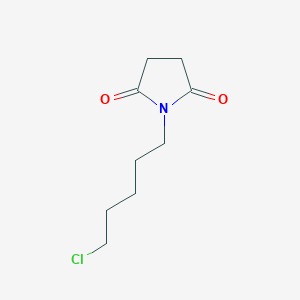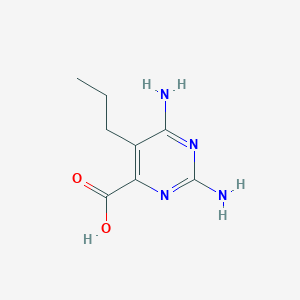
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is an organic compound with the molecular formula C15H25Br2NOSi. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group at position 4 is protected by a triisopropylsilyl group. This compound is of interest in organic synthesis and various chemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline typically involves the bromination of 4-((triisopropylsilyl)oxy)aniline. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,6-diamino-4-((triisopropylsilyl)oxy)aniline derivatives.
科学的研究の応用
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
作用機序
The mechanism of action of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The triisopropylsilyl group serves as a protecting group, which can be removed under specific conditions to reveal the hydroxyl group for further reactions.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a triisopropylsilyl group.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of a triisopropylsilyl group.
Uniqueness
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is unique due to the presence of the triisopropylsilyl group, which provides steric protection and can be selectively removed. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups at specific positions on the benzene ring.
特性
分子式 |
C15H25Br2NOSi |
|---|---|
分子量 |
423.26 g/mol |
IUPAC名 |
2,6-dibromo-4-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H25Br2NOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,18H2,1-6H3 |
InChIキー |
CTZCEESYXMXEEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)



![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)




